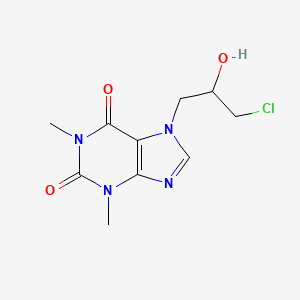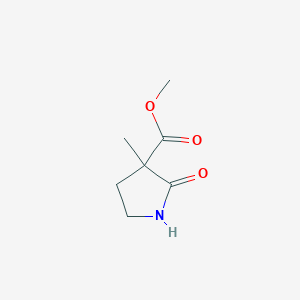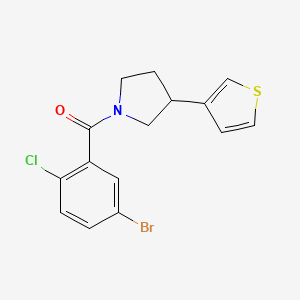
(5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the (5-Bromo-2-chlorophenyl) Group: This step often involves a halogenation reaction, where a phenyl ring is brominated and chlorinated under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable versions of the above reactions, optimized for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and improved safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the pyrrolidine and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.
作用机制
The mechanism by which (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would be identified through detailed biochemical studies and computational modeling.
相似化合物的比较
Similar Compounds
(5-Bromo-2-chlorophenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(5-Bromo-2-chlorophenyl)(3-(pyridin-3-yl)pyrrolidin-1-yl)methanone: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The uniqueness of (5-Bromo-2-chlorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone lies in its combination of the thiophene ring with the pyrrolidine and halogenated phenyl groups. This specific arrangement provides distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions.
属性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-12-1-2-14(17)13(7-12)15(19)18-5-3-10(8-18)11-4-6-20-9-11/h1-2,4,6-7,9-10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRTKIJKNPXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
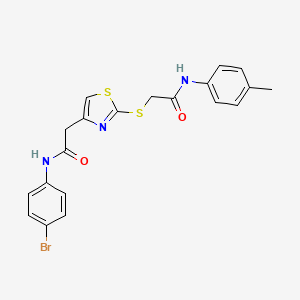
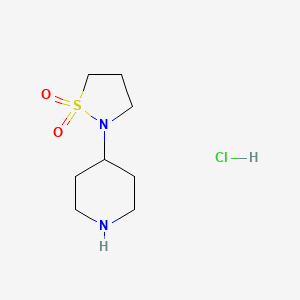
![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2735419.png)

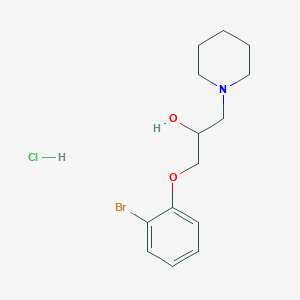
![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)
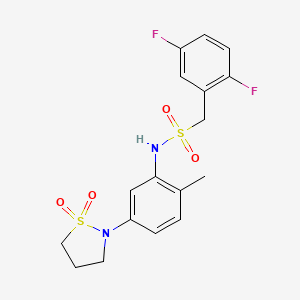
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)
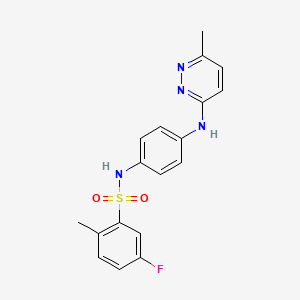
![5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2735433.png)
